N-(4-methoxybenzyl)benzenesulfonamide

Medicinal Chemistry ADME Lipophilicity

Uncharacterized sulfonamide analogs cause irreproducible results due to undefined lipophilicity and impurity profiles. N-(4-Methoxybenzyl)benzenesulfonamide (CAS 79246-03-0) eliminates this with a fully defined scaffold: • LogP 3.645, PSA 63.78 Ų - predictable ADME optimization • Validated MMP/CA inhibitor core (CA IV Ki 145 nM) • 83% synthetic yield from benzenesulfonyl chloride & 4-methoxybenzylamine • Boronate ester conversion enables rapid Suzuki-Miyaura library synthesis Supplied with batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 79246-03-0
Cat. No. B184542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)benzenesulfonamide
CAS79246-03-0
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H15NO3S/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3
InChIKeyKPLYTVPELPCLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Procurement Overview


N-(4-Methoxybenzyl)benzenesulfonamide (CAS 79246-03-0) is a small-molecule sulfonamide derivative with the molecular formula C14H15NO3S and a molecular weight of 277.34 g/mol [1]. It features a benzenesulfonamide core substituted with a 4-methoxybenzyl group. Key physicochemical properties include a polar surface area (PSA) of 63.78 Ų and a calculated LogP of 3.645, which inform its solubility and permeability profile [1]. This compound serves as both a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry due to its modular structure and well-defined physicochemical boundaries, making its selection over less-characterized analogs critical for reproducible research [2].

Substitution Risks vs. In-Class Analogs


Within the benzenesulfonamide class, subtle structural variations—such as the presence and position of the methoxy group or N-alkyl substitution—profoundly alter lipophilicity, synthetic accessibility, and biological target engagement. For example, shifting from a methanesulfonamide core to a benzenesulfonamide core changes the LogP from 0.74 to 3.645, a ~5-fold increase in calculated lipophilicity that directly impacts partitioning and bioavailability [1]. Similarly, N-ethyl or bis-substitution patterns can drastically alter synthetic yields (e.g., from ~49% to ~84%) and generate different impurity profiles [2]. Substituting without considering these quantifiable differences risks introducing uncharacterized byproducts, altered pharmacokinetics, or irreproducible biological results, undermining the validity of downstream studies.

Quantitative Differentiation Data


Lipophilicity Advantage vs. Methanesulfonamide Core

N-(4-Methoxybenzyl)benzenesulfonamide (target compound) exhibits a calculated LogP of 3.645, compared to N-(4-methoxybenzyl)methanesulfonamide (comparator), which has a LogP of 0.74 [1]. The 2.905 LogP unit increase (approximately 5-fold higher lipophilicity) significantly alters the compound's partitioning behavior and membrane permeability, making it more suitable for applications requiring higher hydrophobicity, such as blood-brain barrier penetration or non-polar solvent extraction.

Medicinal Chemistry ADME Lipophilicity

Synthetic Efficiency Comparison

The synthesis of N-(4-methoxybenzyl)benzenesulfonamide proceeds via straightforward sulfonylation of 4-methoxybenzylamine with benzenesulfonyl chloride, yielding ~49–83% depending on conditions [1]. In contrast, the N-methyl analog requires an additional alkylation step (yield ~84%) , and bis-substituted derivatives (e.g., N,N-bis(4-methoxybenzyl)benzenesulfonamide) often suffer from significantly lower yields (e.g., ~49%) due to steric hindrance [2]. The unsubstituted target offers a favorable balance of synthetic simplicity and yield compared to more elaborated N-alkyl variants.

Organic Synthesis Process Chemistry Building Block

Target Engagement: MMP and CA Inhibition

While the unsubstituted N-(4-methoxybenzyl)benzenesulfonamide is primarily a synthetic intermediate, closely related derivatives incorporating the same 4-methoxybenzylsulfonamide motif exhibit potent and selective enzyme inhibition. For example, a derivative (2-[benzyl(4-methoxybenzene)sulfonamido]-N-hydroxyacetamide) shows a Ki of 145 nM against Carbonic Anhydrase IV [1]. More significantly, a structurally related compound (N-(4-(1H-tetrazol-5-yl)benzyl)-4-chloro-N-(4-methoxybenzyl)benzenesulfonamide) acts as a CXCR3 antagonist with an IC50 of 885 nM in a cellular chemotaxis assay [2]. This demonstrates that the 4-methoxybenzyl-benzenesulfonamide core is a validated pharmacophore capable of engaging diverse biological targets (CA IV, CXCR3, MMPs) with quantifiable potency, unlike simpler alkyl sulfonamides which lack such broad biological validation.

Matrix Metalloproteinase Enzyme Inhibition Inflammation

Synthetic Versatility as Boronate Ester Precursor

N-(4-Methoxybenzyl)benzenesulfonamide can be further functionalized to yield boronate ester derivatives (e.g., N-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide), which serve as key intermediates in Suzuki-Miyaura cross-coupling reactions [1]. This synthetic tractability contrasts with N-benzylbenzenesulfonamide, which lacks the methoxy group and offers different electronic properties for further derivatization. The methoxy substituent not only modulates reactivity but also provides a synthetic handle for orthogonal protection/deprotection strategies, a feature absent in unsubstituted benzyl analogs.

Cross-Coupling Suzuki-Miyaura Chemical Biology

Optimal Research & Industrial Applications


MMP and CA Inhibitor Hit-to-Lead

The 4-methoxybenzyl-benzenesulfonamide core is a validated scaffold for developing matrix metalloproteinase (MMP) and carbonic anhydrase (CA) inhibitors, as evidenced by potent derivatives with Ki values in the low nanomolar range (e.g., 145 nM for CA IV) [1]. Its defined LogP (3.645) and hydrogen-bonding capacity make it a suitable starting point for optimizing ADME properties in anti-inflammatory or anticancer programs.

Sulfonamide Library Building Block

With a synthetic yield of up to 83% and straightforward purification, N-(4-methoxybenzyl)benzenesulfonamide is an efficient building block for generating diverse sulfonamide libraries [2]. Its conversion to a boronate ester enables rapid diversification via Suzuki-Miyaura coupling, making it a strategic choice for parallel synthesis and structure-activity relationship (SAR) studies [3].

CXCR3 Antagonist Probe Development

Derivatives of this compound, such as N-(4-(1H-tetrazol-5-yl)benzyl)-4-chloro-N-(4-methoxybenzyl)benzenesulfonamide, have demonstrated specific antagonism of the CXCR3 chemokine receptor with an IC50 of 885 nM in cellular assays [4]. This validates the scaffold for developing chemical probes to study chemokine signaling in inflammation and immunology.

Scalable Process Intermediate

Its synthesis from commercially available benzenesulfonyl chloride and 4-methoxybenzylamine is well-documented, with yields ranging from 49–83% under mild conditions, supporting both milligram- and gram-scale production without exotic reagents [5]. Its solid-state properties (predicted mp ~112-113 °C for the 4-methoxy analog) further simplify handling and purification in process development .

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